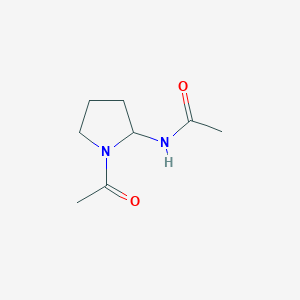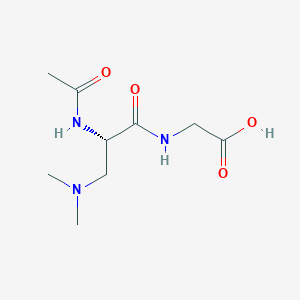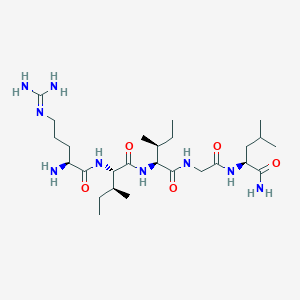![molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8](/img/structure/B12593024.png)
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3210~3,6~]octane-2-carboxylic acid is a unique and structurally complex organic compound It is characterized by its tricyclic framework, which includes a cyclobutane ring fused to a bicyclo[321]octane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid typically involves a series of cyclization reactions. One common method includes the homoallylic cyclization of a suitable precursor, which leads to the formation of the tricyclic core . The reaction conditions often require the use of catalysts such as boron trifluoride etherate and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic framework but lacks the additional cyclobutane ring.
Tricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with a different arrangement of rings and substituents.
Uniqueness
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is unique due to its specific ring strain and the presence of the carboxylic acid group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propiedades
Número CAS |
349129-52-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
tricyclo[3.2.1.03,6]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11) |
Clave InChI |
CLBJSSKLHAVTRP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C2CC1C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)


![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)





![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)



